6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZLSNDCJWOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine and Its Precursors
Strategies fororganic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine Core Formation
The formation of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine ring system is a cornerstone in the synthesis of a wide array of biologically active molecules. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic scaffold, primarily revolving around the cyclization of suitably substituted pyridine (B92270) precursors.
Cyclization Reactions of 2-Hydrazinopyridines with Electrophiles
A prevalent and versatile approach for the synthesis of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine core involves the cyclization of 2-hydrazinopyridines with various electrophilic reagents. This method allows for the introduction of diverse substituents at the 3-position of the resulting triazole ring.
The condensation of 2-hydrazinopyridines with aldehydes or carboxylic acid derivatives represents a classical and straightforward method for the construction of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine skeleton. researchgate.netrsc.org The reaction typically proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization. researchgate.net A variety of condensing agents and reaction conditions can be employed to facilitate this transformation. For instance, a one-pot synthesis of substituted organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines has been developed from 2-hydrazinopyridine (B147025) and various aromatic aldehydes at room temperature, offering a mild and efficient route to these compounds. researchgate.netrsc.org
The choice of carboxylic acid derivative can influence the reaction conditions. While direct condensation with carboxylic acids is possible, more reactive derivatives such as acid chlorides or esters are often used to achieve higher yields and shorter reaction times. The use of 2-nitrophenylhydrazine (2-NPH) is a known method for the derivatization of carboxylic acids, aldehydes, and ketones, which can then be separated by high-performance liquid chromatography (HPLC). nih.gov
Table 1: Examples of Condensation Reactions for organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine Synthesis
| 2-Hydrazinopyridine Derivative | Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydrazinopyridine | Aromatic Aldehydes | Room Temperature | 3-Aryl- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines | Good to Excellent | researchgate.netrsc.org |
| 2-Chloropyridine | Semicarbazide hydrochloride | 2-Ethoxyethanol, H₂SO₄ (cat.), reflux | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridin-3(2H)-one | 34.1 | google.com |
| 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine | (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid | Coupling reagent | HYDZ intermediate | Not specified | google.com |
Oxidative cyclization offers an alternative and often efficient route to the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.orgresearchgate.net This approach typically involves the reaction of 2-hydrazinopyridines with compounds that can form an intermediate susceptible to oxidation and subsequent cyclization. A variety of oxidizing agents have been employed, including iodine, as well as electrochemical methods and metal catalysts. organic-chemistry.orgresearchgate.net
Iodine-mediated oxidative cyclization is a particularly relevant method for the synthesis of 3-iodo substituted triazolopyridines. organic-chemistry.org This approach can provide a direct route to the target compound, 6-Chloro-3-iodo- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, by utilizing a 5-chloro-2-hydrazinopyridine precursor. Molecular iodine can promote oxidative C-N bond formation under relatively mild conditions. organic-chemistry.orgnih.gov
Electrochemical methods provide a green and efficient alternative for oxidative cyclization, avoiding the need for chemical oxidants. organic-chemistry.org An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been reported to yield 3-amino- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.org Metal-catalyzed oxidative cyclizations, often employing copper or palladium catalysts, have also been developed for the synthesis of this ring system. researchgate.net
Table 2: Examples of Oxidative Cyclization Reactions for Triazole Ring Formation
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydrazinopyridines and Isothiocyanates | I₂-mediated, water | N-fused 3-amino-1,2,4-triazoles | Good to Excellent | organic-chemistry.org |
| 2-Hydrazinopyridines and Isothiocyanates | Electrochemical, transition metal-free | 3-Amino- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines | Good | organic-chemistry.org |
| N-(2-pyridyl)amidines | I₂/KI | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridines | Not specified | nih.gov |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orggoogle.comlp.edu.ua For the synthesis of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines, tandem coupling and cyclization approaches have been developed. These strategies often involve an initial coupling reaction to form a key intermediate, which then undergoes in situ cyclization to afford the desired heterocyclic core. organic-chemistry.orggoogle.com
An example of this approach is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration to yield the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine ring system. organic-chemistry.org This method allows for the chemoselective formation of the initial C-N bond at the terminal nitrogen of the hydrazide. Another operationally efficient method involves a CDI (1,1'-Carbonyldiimidazole) mediated tandem coupling and cyclization. organic-chemistry.org
Table 3: Tandem Coupling and Cyclization for organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine Synthesis
| Pyridine Derivative | Coupling Partner | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | Hydrazides | Palladium catalyst | Microwave irradiation | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines | Good | organic-chemistry.org |
| Not specified | Not specified | CDI | Batch or continuous process | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines | Not specified | organic-chemistry.org |
Annulation Strategies Involving Amidrazones and Related Precursors
Annulation strategies, which involve the formation of a new ring onto an existing one, provide another avenue to the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.orggoogle.com The use of amidrazones as precursors is a notable example of this approach. Amidrazones can react with suitable electrophiles to undergo cyclization and form the triazole ring fused to the pyridine.
An environmentally benign synthesis of N-fused 1,2,4-triazoles has been achieved through the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org This method utilizes polyethylene glycol as a recyclable reaction medium, highlighting a green chemistry approach to the synthesis of these heterocycles. organic-chemistry.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance product purity. organic-chemistry.orggoogle.comrsc.orgrsisinternational.org The synthesis of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines has significantly benefited from this technology. researchgate.netrsc.org
Several microwave-assisted methods for the construction of the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine core have been reported. For instance, the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration can be efficiently carried out under microwave irradiation. organic-chemistry.org This method significantly reduces the reaction time compared to conventional heating. Another example is the synthesis of novel 8-chloro- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine and hydrazine hydrate, which was achieved in high yields using microwave assistance. researchgate.net Microwave technology has been shown to be advantageous for various steps in the synthesis of these compounds, including the formation of key intermediates and the final cyclization step. researchgate.net The application of microwave irradiation offers advantages such as high yields, facile work-up, and environmental friendliness. researchgate.net
Table 4: Microwave-Assisted Synthesis of organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines
| Starting Materials | Conditions | Product | Advantages | Reference |
| 2,3-Dichloropyridine, Hydrazine hydrate | Multistep, Microwave assistance | 8-Chloro- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives | High yields, facile work-up, environmentally friendly | researchgate.net |
| 2-Chloropyridine, Hydrazides | Palladium-catalyzed addition, then dehydration in acetic acid with microwave irradiation | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines | Efficient and convenient | organic-chemistry.org |
| Enaminonitriles, Benzohydrazides | Catalyst-free, microwave conditions | 1,2,4-Triazolo[1,5-a]pyridines | Catalyst-free, additive-free, eco-friendly | researchgate.net |
Solvent and Catalyst Effects on Reaction Efficiency and Selectivity
The formation of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine core is a critical step, and its efficiency is highly dependent on the choice of solvent and catalyst. Various synthetic routes have been developed, often involving an oxidative ring closure of a hydrazine intermediate or transition metal-catalyzed reactions. researchgate.net
The selection of a suitable catalyst and solvent system is paramount for maximizing yield and selectivity. For instance, a clean, green approach utilizes sodium hypochlorite as an oxidant in ethanol, allowing for an oxidative ring closure to be performed at room temperature. researchgate.net Transition-metal-free methods are also prevalent; iodine, for example, can mediate oxidative cyclization. nih.gov Palladium catalysts are effective for the initial coupling of hydrazides to a chloropyridine precursor, which is then followed by dehydration, a step that can be accelerated by microwave irradiation in acetic acid. organic-chemistry.org Organocatalysis, employing catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as DMSO or chloroform, has proven effective for 1,3-dipolar cycloaddition reactions in the synthesis of related triazoles. nih.gov The use of ionic liquids, such as choline chloride-CuCl in water, represents another advancement, improving reaction rates and regioselectivity. nih.gov
Table 1: Effects of Solvents and Catalysts on the Synthesis of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine Core
| Catalyst/Reagent | Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Hypochlorite | Ethanol | Clean, green oxidative ring closure at room temperature. | researchgate.net |
| Palladium | Acetic Acid | Catalyzes addition of hydrazides to 2-chloropyridine; subsequent dehydration is microwave-assisted. | organic-chemistry.org |
| Ceric Ammonium Nitrate | Polyethylene Glycol (PEG) | Environmentally benign oxidative cyclization in a recyclable medium. | organic-chemistry.org |
| Iodine | Water | Mediates a metal-free oxidative C-N bond formation. | organic-chemistry.org |
| DBU (Organocatalyst) | DMSO / Chloroform | Effective for 1,3-dipolar cycloaddition reactions. | nih.gov |
| Choline chloride-CuCl (Ionic Liquid) | Water | Improves reaction rate and regioselectivity of cycloaddition. | nih.gov |
Introduction of Halogen Substituents: Chloro and Iodo
The introduction of chlorine and iodine at specific positions on the triazolopyridine ring system is a defining feature of the target molecule's synthesis. The electron-deficient nature of the pyridine ring makes direct halogenation challenging, often requiring harsh conditions. nih.gov Therefore, regioselective strategies are crucial.
Regioselective Chlorination Strategies
Achieving regioselective chlorination at the 6-position of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine skeleton is most commonly accomplished by utilizing a precursor that already contains the chlorine atom at the desired location. The synthesis typically starts with a substituted pyridine, such as 2-amino-5-chloropyridine or 2-hydrazino-5-chloropyridine. The cyclization reaction to form the fused triazole ring then preserves the position of the chlorine substituent, yielding the 6-chloro derivative. For example, the synthesis of related 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones can be conveniently prepared by reacting a 2-chloro-6-R-pyridine with semicarbazide, where the chloro-group on the starting material dictates the final substitution pattern. google.com
Regioselective Iodination Strategies
The introduction of an iodine atom at the 3-position requires specific methodologies due to the reactivity of the heterocyclic system. Direct C-H iodination is a viable pathway. A radical-based protocol has been developed that can achieve C3 and C5 iodination on pyridine rings. scispace.comrsc.org An alternative and highly regioselective method involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. nih.gov This acyclic intermediate can then be halogenated with a reagent like N-iodosuccinimide (NIS) before undergoing a ring-closing reaction to reform the pyridine ring, now with an iodine atom specifically at the 3-position. nih.gov
Table 2: Regioselective Iodination Methods for Pyridine and Related Heterocycles
| Method | Reagent | Position Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Radical-based C-H Iodination | Not specified | C3 and C5 | Direct functionalization of the C-H bond. | scispace.comrsc.org |
| Halogenation via Zincke Imine Intermediate | N-Iodosuccinimide (NIS) | Highly 3-selective | Involves pyridine ring-opening, halogenation, and ring-closing. | nih.gov |
Sequential Halogenation and Functionalization Approaches
The synthesis of 6-Chloro-3-iodo- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine logically follows a sequential approach. The process commences with a pre-chlorinated pyridine precursor to ensure the chlorine atom is correctly placed at the 6-position of the final fused ring system. Following the formation of the 6-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine core, a subsequent regioselective iodination step is performed to introduce the iodine at the 3-position. This stepwise strategy allows for precise control over the placement of both halogen substituents, avoiding the formation of undesired regioisomers that could result from simultaneous halogenation attempts.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters such as temperature and time is essential for maximizing the yield and purity of the final product. The stability of intermediates and the kinetics of the desired transformations are highly sensitive to these conditions.
Temperature and Time Optimization
The ideal temperature and duration for the synthesis of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives vary significantly depending on the specific reaction step and methodology. Cyclization reactions can proceed at room temperature over several hours; one study reported a 73% yield after 3 hours at room temperature. researchgate.net However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For example, increasing the reaction temperature from ambient to 80°C improved the yield from an incomplete reaction to 72% over a period of 120 minutes. researchgate.net Other syntheses may require more forcing conditions, such as refluxing in a high-boiling solvent like DMF for 16 hours. mdpi.com Microwave-assisted synthesis has also been employed, particularly for dehydration steps, as it can significantly reduce reaction times compared to conventional heating. organic-chemistry.org The optimization process involves balancing reaction rate with the potential for side-product formation and decomposition at higher temperatures.
Table 3: Optimization of Temperature and Time in Syntheses of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine Derivatives
| Reaction Step | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative Ring Closure | Room Temperature | 3 hours | 73 | researchgate.net |
| One-pot Oxidative Cyclization | 80 | 120 minutes | 72 | researchgate.net |
| Dehydration (Microwave) | Microwave Irradiation | Not specified | Not specified | organic-chemistry.org |
| Formation of Sulfonamides | Reflux | 16 hours | Not specified | mdpi.com |
| Nucleophilic Biaryl Coupling | Reflux (Toluene) | 5 hours | Not specified | nih.gov |
Stoichiometric Control and Additive Effects
Stoichiometric control is critical in the synthesis of the key precursor, 6-chloro-2-hydrazinopyridine, and its subsequent cyclization and iodination. The initial step typically involves the nucleophilic substitution of a chlorine atom from 2,6-dichloropyridine with hydrazine.
Precursor Synthesis: 6-chloro-2-hydrazinopyridine
The reaction between 2,6-dichloropyridine and hydrazine hydrate is a common method for producing 6-chloro-2-hydrazinopyridine. justia.com Controlling the stoichiometry is essential to favor monosubstitution over the formation of the disubstituted product, 2,6-dihydrazinopyridine. researchgate.net Using a carefully measured excess of hydrazine hydrate can drive the reaction, but a large excess might increase the likelihood of the second substitution. The molar ratio between the dichloropyridine and hydrazine is therefore a key parameter to optimize for maximizing the yield of the desired monochloro-hydrazino product.
Cyclization to form the Triazole Ring
Once 6-chloro-2-hydrazinopyridine is obtained, the triazole ring is formed via cyclization with a one-carbon synthon. Various reagents can be used, such as orthoesters or aldehydes. nih.govnih.gov The reaction between 2-hydrazinopyridines and ethyl imidates, for instance, has been shown to proceed optimally under mild conditions with the use of an acidic additive. researchgate.net
A study on this cyclization found that using 1.5 equivalents of acetic acid as an additive provides the best results for the formation of the organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine core. researchgate.net The acid acts as a catalyst, facilitating both the initial condensation and the subsequent dehydrative cyclization. The stoichiometry of the acid is therefore crucial; insufficient acid leads to a sluggish reaction, while an excessive amount can potentially lead to side reactions or the rearrangement of the product to the isomeric organic-chemistry.orgprepchem.comresearchgate.nettriazolo[1,5-a]pyridine system, especially with electron-deficient pyridine rings. researchgate.net
Iodination of the Triazole Ring
The final iodination step to yield 6-Chloro-3-iodo- organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine would likely proceed via electrophilic iodination at the C3 position of the pre-formed 6-chloro- organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine. This position is activated towards electrophilic attack. The stoichiometry of the iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), relative to the substrate is a determining factor for the reaction's success. Typically, a slight excess (1.1 to 1.5 equivalents) of the iodinating agent is used to ensure complete conversion of the starting material. Additives are generally not required for this type of reaction, but the choice of solvent can influence the reaction rate and solubility of the reagents.
Table 1: Stoichiometric Control in Synthetic Steps
| Reaction Step | Reactants | Key Stoichiometry/Additive | Purpose | Reference |
|---|---|---|---|---|
| Hydrazinolysis | 2,6-dichloropyridine, Hydrazine hydrate | Controlled molar ratio of hydrazine | Maximize monosubstitution, minimize 2,6-dihydrazinopyridine formation | researchgate.net |
| Cyclization | 6-chloro-2-hydrazinopyridine, Ethyl imidate | 1.5 equivalents of acetic acid | Catalyze condensation and cyclization | researchgate.net |
| Iodination | 6-chloro- organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine, N-Iodosuccinimide | 1.1 - 1.5 equivalents of NIS | Ensure complete iodination at the C3 position | General Principle |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridines, several environmentally benign methods have been developed that offer alternatives to traditional, often hazardous, procedures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times, improving yields, and often enabling solvent-free conditions. mdpi.com A catalyst-free and additive-free method for synthesizing the isomeric 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions. This approach involves a tandem reaction that proceeds in a short time with good to excellent yields. mdpi.com Such a methodology could potentially be adapted for the [4,3-a] isomer, reducing energy consumption and eliminating the need for catalysts or additives that might complicate purification and generate waste.
Use of Greener Solvents and Catalysts
The choice of solvent is a cornerstone of green chemistry. An environmentally benign synthesis for N-fused 1,2,4-triazoles has been reported using polyethylene glycol (PEG) as a recyclable reaction medium. organic-chemistry.org This method, which uses ceric ammonium nitrate as a catalyst for oxidative cyclization, is economical and has potential for commercial application. organic-chemistry.org Similarly, water has been utilized as a solvent for iodine-mediated oxidative C-N and N-S bond formations, providing a metal-free and convenient route to N-fused 3-amino-1,2,4-triazoles. organic-chemistry.org
Atom-Economic and Metal-Free Reactions
Developing reactions with high atom economy—where most of the atoms from the reactants are incorporated into the final product—is a key green chemistry goal. A one-pot synthesis of substituted organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes has been developed that proceeds at room temperature. rsc.org This method is highly atom-economic and tolerates a wide range of functional groups. rsc.org
Furthermore, avoiding the use of heavy metal catalysts is a significant aspect of green synthesis. Iodine-mediated oxidative cyclization presents a transition-metal-free alternative for the synthesis of the organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine core. nih.gov This approach is broadly applicable and can be conducted on a gram scale, avoiding the environmental and health risks associated with residual heavy metals. nih.gov Another strategy employs an I₂/KI system for oxidative N-N bond formation, leading to 1,5-fused 1,2,4-triazoles in an environmentally friendly manner. organic-chemistry.org
Table 2: Green Chemistry Approaches for Triazolopyridine Synthesis
| Green Principle | Methodology | Advantages | Potential Application | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, catalyst/solvent-free options | Cyclization of 6-chloro-2-hydrazinopyridine | mdpi.com |
| Safer Solvents | Use of Polyethylene Glycol (PEG) or Water | Recyclable, non-toxic, reduced waste | Oxidative cyclization to form the triazole ring | organic-chemistry.org |
| Atom Economy | One-pot synthesis from 2-hydrazinopyridine and aldehydes | High efficiency, minimal byproducts, mild conditions | Formation of the 6-chloro- organic-chemistry.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine core | rsc.org |
| Avoidance of Heavy Metals | Iodine-mediated oxidative cyclization | Metal-free, scalable, avoids toxic metal waste | Final cyclization step to form the fused ring system | organic-chemistry.orgnih.gov |
Mechanistic Investigations of Synthetic Transformations of 6-Chloro-3-iodo- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine
The synthesis and chemical behavior of fused heterocyclic systems like nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridines are of significant interest in medicinal and materials chemistry. nih.gov Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of various isomers. This article focuses on the mechanistic aspects of the formation and rearrangement of 6-Chloro-3-iodo- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring. The substitution pattern will influence the chemical shifts and coupling patterns of the remaining aromatic protons. The chloro and iodo substituents, being electron-withdrawing, will generally shift the signals of nearby protons downfield.
The ¹³C NMR spectrum will provide information on the carbon skeleton. Each unique carbon atom in the triazolopyridine core will give rise to a distinct signal. The carbons bearing the chloro and iodo substituents are expected to show significant shifts due to the electronic effects of these halogens. Spectroscopic data from related substituted nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine compounds can provide a basis for predicting the approximate chemical shifts for this molecule. mdpi.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.50 - 7.80 | - |
| H-7 | 7.20 - 7.50 | - |
| H-8 | 8.00 - 8.30 | - |
| C-3 | - | 90 - 100 |
| C-5 | - | 120 - 125 |
| C-6 | - | 145 - 150 |
| C-7 | - | 115 - 120 |
| C-8 | - | 125 - 130 |
| C-8a | - | 140 - 145 |
Note: These are predicted values based on the analysis of similar compounds and are subject to experimental verification.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. The IR spectrum of 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine is expected to show characteristic absorption bands corresponding to the vibrations of the triazolopyridine core.
Key expected vibrational modes include C-H stretching vibrations of the pyridine ring, C=N and C=C stretching vibrations within the aromatic system, and various in-plane and out-of-plane bending vibrations. The presence of the C-Cl and C-I bonds will also give rise to characteristic stretching vibrations, typically in the lower frequency region of the spectrum. Analysis of related triazolopyridine derivatives suggests that the FTIR spectrum would likely be recorded in the 100–4000 cm⁻¹ range. nih.gov
Table 2: Expected IR and Raman Vibrational Bands for 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N/C=C Ring Stretch | 1400 - 1600 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 700 - 900 |
| C-Cl Stretch | 600 - 800 |
| C-I Stretch | 500 - 600 |
Note: These are expected ranges and the exact peak positions would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern would likely involve the loss of the iodo and chloro substituents, as well as fragmentation of the triazolopyridine ring system. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments. Predicted mass spectrometry data for a related isomer, 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, suggests expected m/z values for various adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. A single-crystal X-ray diffraction study of 6-Chloro-3-iodo- nih.govhmdb.camdpi.comtriazolo[4,3-a]pyridine would determine bond lengths, bond angles, and torsion angles with high precision.
Studies on similar triazolopyridine derivatives have shown that they often crystallize in common space groups such as P2₁/c. mdpi.com The crystal structure would reveal the planarity of the fused ring system and the orientation of the substituents.
Hydrogen Bonding Networks in Crystalline Forms
The crystalline forms of triazolopyridine derivatives are often characterized by the presence of intricate hydrogen bonding networks, which play a pivotal role in dictating their molecular packing and solid-state properties. In the case of 6-Chloro-3-iodo- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, the potential for hydrogen bonding is primarily associated with the nitrogen atoms within the fused ring system and the possibility of interactions involving the chloro and iodo substituents.
Although a specific crystal structure for 6-Chloro-3-iodo- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine is not available, studies on analogous compounds provide valuable insights. For instance, the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine reveals the formation of N-H···N hydrogen bonds, where the amino group acts as a hydrogen bond donor to a nitrogen atom of an adjacent molecule. nih.govmdpi.com This highlights the capability of the nitrogen atoms in the triazole ring to participate in such interactions.
Furthermore, computational studies on bis-triazole-pyridine systems have explored the competitive nature of hydrogen bonding versus halogen bonding in halide binding. nih.govresearchgate.net These studies indicate that while traditional hydrogen bonds can be formed, the presence of halogens can introduce the possibility of halogen bonding, where the halogen atom acts as an electrophilic region. In the context of 6-Chloro-3-iodo- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, it is conceivable that in its crystalline form, intermolecular interactions could be mediated by weak C-H···N or C-H···Cl hydrogen bonds. The presence of the iodine atom also introduces the possibility of C-H···I interactions or even I···N or I···Cl halogen bonds, which could further influence the crystal packing. The triazole ring itself can participate in weak C-H···halide hydrogen bonds, which have been quantified in other systems. researchgate.net
Table 1: Potential Hydrogen and Halogen Bonding Interactions in Crystalline 6-Chloro-3-iodo- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine
| Donor | Acceptor | Interaction Type |
| C-H (Pyridine Ring) | N (Triazole Ring) | Hydrogen Bond |
| C-H (Pyridine Ring) | Cl | Hydrogen Bond |
| C-H (Pyridine Ring) | I | Hydrogen Bond |
| I | N (Triazole Ring) | Halogen Bond |
| I | Cl | Halogen Bond |
Planarity and Conformational Analysis of the Fused Ring System
The planarity of the fused nih.govacs.orgnih.govtriazolo[4,3-a]pyridine ring system is a key structural feature that influences its electronic properties and intermolecular interactions. X-ray diffraction studies on various derivatives of this heterocyclic system have consistently demonstrated a high degree of planarity.
For example, in the crystal structure of 3-(pyridine-4-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, the nih.govacs.orgnih.govtriazolo[4,3-a]pyridine ring system is reported to be planar. mdpi.com Similarly, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine shows that the fused ring system is nearly planar, with only a very small dihedral angle between the pyridine and triazole rings. nih.gov This inherent planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms and the delocalization of π-electrons across the bicyclic system.
Table 2: Comparison of Dihedral Angles in Related nih.govacs.orgnih.govTriazolo[4,3-a]pyridine Derivatives
| Compound | Dihedral Angle between Pyridine and Triazole Rings | Reference |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Molecule 1) | 3.1(1)° | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Molecule 2) | 1.8(1)° | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure
Quantum chemical calculations are fundamental to modern computational chemistry, with Density Functional Theory (DFT) being a particularly prominent method due to its balance of accuracy and computational cost. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such calculations are instrumental in elucidating the electronic structure of molecules like 6-Chloro-3-iodo-triazolo[4,3-a]pyridine.
A critical first step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 6-Chloro-3-iodo-triazolo[4,3-a]pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. Conformational analysis, which involves exploring different spatial arrangements of the atoms, would also be performed to identify the global minimum energy structure. This is particularly important for molecules with rotatable bonds, although the fused ring system of the target molecule limits its conformational flexibility.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For 6-Chloro-3-iodo-triazolo[4,3-a]pyridine, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis:
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and not based on actual calculations for 6-Chloro-3-iodo-triazolo[4,3-a]pyridine.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
In conjunction with MEP, methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule. This provides a quantitative measure of the charge distribution and helps in understanding the molecule's polarity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Stability and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. These interactions, particularly those involving lone pairs and anti-bonding orbitals, are crucial for understanding the stability of the molecule and the nature of its intramolecular interactions. For 6-Chloro-3-iodo-triazolo[4,3-a]pyridine, NBO analysis would provide detailed insights into the electronic delocalization within the fused ring system and the influence of the chloro and iodo substituents.
A hypothetical NBO analysis data table might look like this:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(2) | σ(C(3)-N(4)) | 5.2 |
| π(C(5)-C(6)) | π(C(7)-N(8)) | 15.8 |
Note: The values in this table are illustrative and not based on actual calculations for 6-Chloro-3-iodo-triazolo[4,3-a]pyridine.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. This can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, electronic transitions can be calculated to predict the absorption wavelengths in a UV-Visible spectrum. For 6-Chloro-3-iodo-triazolo[4,3-a]pyridine, these predictions would be valuable for its characterization and identification.
In Silico Studies of Isomerization and Tautomerism
Detailed computational studies specifically investigating the isomerization and tautomerism of 6-Chloro-3-iodo- researchgate.netjchemrev.comunito.ittriazolo[4,3-a]pyridine are not extensively available in the current body of scientific literature. Theoretical investigations into related heterocyclic systems, such as derivatives of researchgate.netjchemrev.comunito.ittriazolo[4,3-a]pyridine and other triazole-containing compounds, have been conducted to understand their structural stabilities, electronic properties, and potential for tautomeric transformations. However, specific data, including relative energies of different isomers and tautomers for the title compound, remain to be fully elucidated through dedicated in silico research.
Generally, computational methods like Density Functional Theory (DFT) are employed to explore the potential energy surfaces of such molecules. These studies can predict the most stable tautomeric forms and the energy barriers associated with their interconversion. For the researchgate.netjchemrev.comunito.ittriazolo[4,3-a]pyridine ring system, tautomerism can involve the migration of a proton between the nitrogen atoms of the triazole ring. The relative stability of these tautomers is influenced by the nature and position of substituents on the fused ring system.
In the broader context of triazole derivatives, computational studies have shown that the tautomeric equilibrium can be influenced by factors such as the solvent environment and the electronic effects of the substituents. researchgate.net For instance, electron-withdrawing or electron-donating groups can alter the charge distribution within the heterocyclic rings, thereby favoring one tautomeric form over another.
While direct computational data for 6-Chloro-3-iodo- researchgate.netjchemrev.comunito.ittriazolo[4,3-a]pyridine is not presently available, theoretical investigations on analogous structures suggest that a comprehensive in silico analysis would be invaluable for understanding its chemical behavior and reactivity. Such studies would typically involve the calculation of thermodynamic parameters for all possible tautomers and isomers to determine their relative stabilities.
Chemical Reactivity and Derivatization Strategies for 6 Chloro 3 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Modification at the Iodo Position
The carbon-iodine bond at the 3-position is the more labile of the two halogen substituents, making it the preferred site for initial modification. Its higher reactivity stems from the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This allows for selective reactions under milder conditions, leaving the chloro group intact for subsequent transformations.
Palladium-catalyzed cross-coupling reactions are the most prominent methods for derivatizing the 3-iodo position. The high reactivity of the C-I bond facilitates oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for several powerful C-C bond-forming reactions. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the iodo-scaffold with an organoboron reagent, typically a boronic acid or its ester. The reaction is catalyzed by a palladium complex in the presence of a base. nih.gov Studies on related 3-iodo-heterocycles demonstrate that these couplings proceed efficiently, offering a robust method for creating biaryl structures. researchgate.net
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org This coupling of the 3-iodo position with a terminal alkyne is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine. libretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes and conjugated enynes from iodo-substituted aromatic systems. wikipedia.org Research on 3-halogenoimidazo[1,2-a]pyridines, a similar scaffold, shows that the iodo-substituted precursor is optimal for achieving high yields at room temperature. researchgate.net
Heck Reaction: The Heck reaction facilitates the arylation of alkenes. wikipedia.org It involves the coupling of 6-chloro-3-iodo- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine with an alkene, such as styrene or an acrylate, using a palladium catalyst and a base. libretexts.org This reaction forms a new carbon-carbon bond at the 3-position, yielding a substituted alkene. The reaction typically proceeds with high regioselectivity. researchgate.netnih.gov
Table 1: Representative Cross-Coupling Reactions at the 3-Iodo Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 6-Chloro-3-aryl- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 6-Chloro-3-(alkynyl)- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine |
| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 6-Chloro-3-(alkenyl)- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine |
Direct nucleophilic substitution of the iodo group on an aromatic ring is generally challenging and less common than metal-catalyzed cross-coupling. The iodo atom is an excellent leaving group, but the SNAr mechanism requires strong activation by electron-withdrawing groups and a potent nucleophile. For the 3-iodo position on the triazole ring, this pathway is not a primary derivatization strategy. Instead, its utility is almost exclusively as a substrate for the cross-coupling reactions described above.
Modification at the Chloro Position
Following functionalization at the iodo position, the chloro group at C6 on the pyridine (B92270) ring becomes the target for further modification. While more stable than the C-I bond, the C-Cl bond is sufficiently reactive to participate in both nucleophilic aromatic substitution and, under specific conditions, metal-catalyzed couplings.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates it towards nucleophilic attack, particularly at positions 2, 4, and 6. youtube.com The fused electron-withdrawing triazole ring further enhances the electrophilicity of the pyridine core, making the 6-chloro position susceptible to Nucleophilic Aromatic Substitution (SNAr). researchgate.net
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged Meisenheimer complex. Aromaticity is then restored upon the expulsion of the chloride ion. youtube.com This method is effective for introducing a variety of nitrogen, oxygen, and sulfur nucleophiles.
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions at the 6-Chloro Position
| Nucleophile | Reagent Example | Product Class |
| Amine | R₂NH (e.g., Morpholine) | 6-Amino- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine derivative |
| Alkoxide | RONa (e.g., Sodium Methoxide) | 6-Alkoxy- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine derivative |
| Thiolate | RSNa (e.g., Sodium Thiophenoxide) | 6-(Alkyl/Arylthio)- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine derivative |
Although less reactive than the iodo position, the 6-chloro position can undergo palladium-catalyzed cross-coupling reactions. Activating the C-Cl bond typically requires more forcing conditions (e.g., higher temperatures) or the use of specialized catalyst systems with highly electron-donating and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands. researchgate.net
This differential reactivity is advantageous for sequential functionalization. A Suzuki or Sonogashira reaction can first be performed selectively at the 3-iodo position, followed by a second coupling reaction at the 6-chloro position under more rigorous conditions. Research on 6,8-dichloro- acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridines has demonstrated the feasibility of site-selective Suzuki-Miyaura reactions, confirming that C-Cl bonds on this scaffold are viable coupling handles. researchgate.net
Functionalization of theacs.orgresearchgate.netwikipedia.orgTriazolo[4,3-a]pyridine Core
Beyond modification of the halogen substituents, the core acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine structure can be functionalized, though this is most commonly achieved during the synthesis of the ring system itself rather than by direct C-H activation on the pre-formed heterocycle. nih.gov Synthetic strategies typically involve the condensation and cyclization of substituted 2-hydrazinopyridines or the palladium-catalyzed coupling of a hydrazide with a 2-chloropyridine followed by cyclization. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org
By selecting appropriately substituted precursors, a wide variety of functional groups can be installed at different positions of the heterocyclic core. For instance, using a substituted 2-chloropyridine in the initial palladium-catalyzed hydrazide coupling allows for the introduction of groups at the 5, 6, 7, or 8-positions of the final triazolopyridine product. nih.govorganic-chemistry.org Similarly, starting with a functionalized acyl hydrazide leads to diverse substituents at the 3-position. mdpi.com This precursor-based approach provides a powerful and flexible platform for generating libraries of structurally diverse acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine derivatives. rsc.org
Electrophilic Aromatic Substitution
The reactivity of the researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine ring system towards electrophilic aromatic substitution (EAS) is significantly influenced by the fused heterocyclic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqyoutube.com This deactivation is further intensified by the fused triazole moiety, which also withdraws electron density.
In acidic conditions, typically required for many EAS reactions like nitration and sulfonation, the pyridine nitrogen is readily protonated. uoanbar.edu.iqrsc.org This forms a pyridinium ion, which dramatically increases the electron-deficient nature of the ring, further hindering electrophilic attack. uoanbar.edu.iqrsc.org Consequently, forcing conditions are often required for electrophilic substitution on the pyridine portion of the scaffold, and the reactions, if they occur, are generally low-yielding. uoanbar.edu.iq
Metalation and Lithiation Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org In pyridine derivatives, lithiation can be directed by various functional groups. znaturforsch.comclockss.org For 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine, several factors would control the regioselectivity of metalation.
The chlorine atom at C6 is a potential directing group, which could facilitate deprotonation at the adjacent C5 or C7 positions. However, the most acidic proton on the pyridine ring is typically at the C2 position (ortho to the nitrogen). In this fused system, the analogous position is C8. The acidity of the C-H bonds is expected to follow the order C8 > C7 > C5.
The choice of the lithiating agent is crucial. Strong, non-hindered bases like n-butyllithium (n-BuLi) can add to the C=N bond of the pyridine ring. clockss.org To avoid this, hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org Another challenge is the potential for halogen-metal exchange, particularly at the more reactive C-I bond. Using lithium bases could lead to exchange at the C3-iodo position. Milder magnesium- or zinc-based reagents, such as TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl), can offer higher functional group tolerance and may allow for selective deprotonation over halogen-metal exchange. znaturforsch.com
Given these considerations, a likely outcome of a directed metalation attempt on 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine using a hindered lithium amide would be regioselective lithiation at the C7 position, directed by the C6-chloro group and influenced by the electronic environment of the fused ring system.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a step- and atom-economical method for modifying complex molecules. For the researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine scaffold, C-H functionalization offers a route to introduce substituents without pre-installed functional groups. Research has demonstrated that the C3 position of the parent researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine can undergo copper-catalyzed direct C-H (hetero)arylation. researchgate.net This strategy streamlines the synthesis of 3-aryl derivatives.
In the case of 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine, the C3 position is already substituted. Therefore, C-H functionalization efforts would target the available positions on the pyridine ring (C5, C7, and C8). The electron-deficient nature of the pyridine ring makes it a suitable candidate for certain types of C-H functionalization, particularly those involving nucleophilic attack on a C-H bond activated by a transition metal catalyst. Palladium-catalyzed C-H activation/arylation is a common method for such systems. The regioselectivity would be governed by the directing groups and the inherent acidity of the C-H bonds, with the C8 position being a probable site for functionalization due to its proximity to the pyridine nitrogen.
Synthesis of Advanced Intermediates and Analogues Bearing the 6-Chloro-3-iodo-researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine Moiety
The 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine core is an excellent building block for creating a diverse library of compounds, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the selective introduction of aryl, alkynyl, vinyl, or amino groups at the C3 position while leaving the C6-chloro group intact for subsequent modifications. For instance, Suzuki cross-coupling reactions can be performed at the C3 position using various boronic acids in the presence of a palladium catalyst like Pd(OAc)₂ and a base such as K₂CO₃.
Once the C3 position is functionalized, the C6-chloro group can be targeted. Nucleophilic aromatic substitution (SNAr) is a viable strategy for replacing the chlorine atom with various nucleophiles, including amines, alcohols, and thiols. beilstein-journals.org Alternatively, the C-Cl bond can undergo cross-coupling reactions, although this typically requires more forcing conditions or specialized catalyst systems compared to the C-I bond.
The following table summarizes representative derivatization reactions starting from the 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine scaffold.
| Position | Reaction Type | Reagents & Conditions | Product Type |
| C3 | Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 3-Aryl/heteroaryl-6-chloro- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine |
| C3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-6-chloro- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine |
| C3 | Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-6-chloro- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine |
| C6 | Nucleophilic Aromatic Substitution | R-NH₂, heat or base | 3-Iodo-6-amino- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine |
| C6 | Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., PdCl₂(dppf)), Base | 3-Iodo-6-aryl- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: The derivatization of 6-Chloro-3-iodo- researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine is characterized by high regioselectivity, primarily dictated by the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is much faster for C-I bonds than for C-Cl bonds. nih.govrsc.org This intrinsic difference allows for selective functionalization at the C3 position under mild conditions, with the C6 position remaining unreacted. This selective reactivity is a cornerstone for the stepwise synthesis of complex molecules from this scaffold. nih.gov To achieve coupling at the C6-chloro position, either the C3-iodo group must be reacted first, or more active catalyst systems and harsher conditions must be employed that can activate the stronger C-Cl bond. rsc.org
In the case of nucleophilic aromatic substitution, the regioselectivity is governed by the electronic properties of the ring. The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C5 and C7 in the pyridine subunit). The presence of the electron-withdrawing chloro group at C6 further activates this position for SNAr reactions.
Stereoselectivity: The researchgate.netznaturforsch.comrsc.orgtriazolo[4,3-a]pyridine ring system is planar and achiral. Therefore, stereoselectivity becomes a consideration only when chiral centers are introduced during the derivatization process. For example, if a chiral amine is used in a Buchwald-Hartwig amination or a chiral boronic ester in a Suzuki coupling, the resulting product will be chiral. The stereochemical outcome of such reactions is not influenced by the core heterocycle itself but is determined by the chirality of the reagents and the mechanism of the specific reaction (i.e., substrate or reagent control). If a racemic mixture is formed during a reaction, chiral chromatography or resolution techniques would be required to separate the enantiomers.
Potential Applications in Advanced Chemical Research Excluding Biological/clinical
Applications as Ligands in Coordination Chemistry and Catalysis
Nitrogen-containing heterocyclic compounds, such as triazolopyridines, are well-regarded for their ability to act as bidentate or tridentate chelating ligands. mdpi.com The lone electron pairs on their nitrogen atoms can readily coordinate with metal ions, leading to the formation of stable and structurally diverse metal complexes. mdpi.comresearchgate.net
The researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine framework has been successfully employed to construct a variety of metal complexes with diverse structural motifs. rsc.org Research on related triazolopyridine ligands demonstrates their capacity to coordinate with a range of transition metals, including iron(II), cobalt(II), nickel(II), and copper(II). rsc.org These interactions can result in various coordination geometries, such as N₄O₂ octahedral and N₄S square-pyramidal complexes, depending on the metal center and co-ligands. rsc.org
Furthermore, derivatives of the researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine core can be fashioned into N-heterocyclic carbene (NHC) ligands. These have been used to synthesize organometallic complexes with rhodium and palladium. researchgate.net The resulting complexes, such as [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)], have been structurally characterized using X-ray diffractometry and various spectroscopic techniques, confirming the robust coordinating ability of this scaffold. researchgate.net
Table 1: Examples of Metal Complex Types with Triazolopyridine Scaffolds
| Metal Ion | Ligand Type | Coordination Geometry | Resulting Complex Example |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Bidentate N,N-donor | N₄O₂ Octahedral | [M(L)₂(MeOH)₂]²⁺ |
| Cu(II) | Bidentate N,N-donor | N₄S Square-pyramidal | [Cu(L)(NCS)₂] |
| Rh(I), Pd(II) | N-Heterocyclic Carbene | Square Planar | [RhCl(COD)(Tripy)] |
Data sourced from studies on related researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine ligands. researchgate.netrsc.org
The metal complexes formed from triazolopyridine ligands are not merely of structural interest; they also exhibit significant potential in catalysis. mdpi.comresearchgate.net The electronic properties of the ligand, which can be fine-tuned by substituents like the chloro and iodo groups on the title compound, play a crucial role in the catalytic activity of the corresponding metal center.
A notable application is in the field of homogeneous catalysis. For instance, rhodium complexes bearing researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridin-3-ylidene ligands have demonstrated good catalytic activity in the Suzuki-Miyaura cross-coupling reaction. researchgate.net These catalysts have proven effective in coupling challenging substrates like aryl chlorides at room temperature, highlighting the potential of this ligand class to facilitate important carbon-carbon bond-forming reactions. researchgate.net
Potential in Materials Science
The extended π-conjugated system and rigid, planar structure of the triazolopyridine core make it an attractive candidate for the development of advanced functional materials. researchgate.netresearchgate.net These structural features are conducive to interesting photophysical and electronic properties.
Derivatives of the researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine scaffold have been investigated for their optical properties. Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have included detailed analysis of its electron absorption and luminescence spectra. mdpi.comnih.gov The determination of HOMO and LUMO energy levels is crucial for understanding the electronic transitions and predicting the material's behavior in optoelectronic devices. mdpi.com While specific emission data for 6-Chloro-3-iodo- researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine is not detailed, related fused researchgate.netmdpi.comacs.orgtriazoloquinazoline systems have been shown to be emissive in the blue-cyan region, with some exhibiting strong emission in the solid state. urfu.ru These push-pull organic systems can also display pronounced fluorosolvatochromism—a change in fluorescence color with solvent polarity. urfu.rumdpi.com
Table 2: Investigated Optical Properties of a researchgate.netmdpi.comacs.orgTriazolo[4,3-a]pyridine Derivative
| Property | Finding | Significance |
|---|---|---|
| Electron Absorption | Characterized | Determines wavelengths of light absorbed |
| Luminescence Spectra | Measured | Indicates emissive properties and potential for light-emitting applications |
| HOMO/LUMO Energies | Calculated | Helps predict charge injection and transport capabilities in devices |
| Stokes Shift | Calculated (7625-9410 cm⁻¹) | Measures energy loss between absorption and emission |
Data based on 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov
The favorable electronic and photophysical properties of triazolopyridine derivatives make them promising for applications in organic electronics. The electron-accepting nature of the researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine moiety has been leveraged to create bipolar host materials, which are essential components in high-performance phosphorescent OLEDs (PhOLEDs). acs.org Materials based on this isomeric scaffold have been used to fabricate efficient green and delayed-fluorescence OLEDs with low efficiency roll-off. acs.org
In a similar vein, a related compound, 6-Chloro-2-methyl- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine, is noted for its utility in developing efficient light-emitting materials for phosphorescent OLED devices. Furthermore, the structural motif is not limited to light emission; an isomeric researchgate.netmdpi.comurfu.rutriazolo[4,5-c]pyridine has been reported as an organic sensitizer in high-performance solar cells, where it forms part of a donor-acceptor-π-acceptor (D-A-π-A) core. mdpi.com These examples underscore the potential of the broader triazolopyridine class, including 6-Chloro-3-iodo- researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine, in the design of next-generation functional materials.
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
In synthetic organic chemistry, the true value of a compound often lies in its ability to serve as a scaffold for constructing more complex molecular architectures. 6-Chloro-3-iodo- researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine is exceptionally well-suited for this role due to its di-halogenated structure. The differential reactivity of the C-I and C-Cl bonds is a key feature for synthetic chemists.
The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective, sequential functionalization of the molecule. For example, a Suzuki or Sonogashira coupling reaction can be performed selectively at the 3-position (C-I bond) under milder conditions, leaving the 6-position (C-Cl bond) intact for a subsequent, different coupling reaction under more forcing conditions.
Research on analogous systems has demonstrated this principle. For instance, a 6-chloro- researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine derivative has been used as a building block where the chloro-substituted core is further elaborated through reactions like amidation followed by a Suzuki coupling at a different position. nih.gov The synthesis of various substituted researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridines often involves the use of precursors like 2-chloropyridine, highlighting the importance of halogenated pyridines as key intermediates in accessing this scaffold. organic-chemistry.org This established reactivity underscores the potential of 6-Chloro-3-iodo- researchgate.netmdpi.comacs.orgtriazolo[4,3-a]pyridine as a highly versatile platform for the programmed synthesis of complex, functional molecules for a wide array of chemical applications.
Development of Novel Synthetic Reagents and Methodologies Based on the Scaffold
The 6-Chloro-3-iodo- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine molecule is a highly functionalized heterocyclic system. Its utility in the development of new synthetic methods stems from the differential reactivity of the carbon-iodine (C-I) bond at the 3-position and the carbon-chlorine (C-Cl) bond at the 6-position. In transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This disparity allows for selective, sequential functionalization of the scaffold, making it an excellent building block for constructing complex molecular architectures.
This hierarchical reactivity enables chemists to devise synthetic pathways where different substituents can be introduced in a stepwise manner. The first transformation, such as a Suzuki, Sonogashira, or Heck coupling, can be directed selectively to the more reactive 3-position. Following this initial modification, the less reactive chloro group at the 6-position can be subjected to a second, distinct coupling reaction, often under more forcing conditions. This orthogonal chemical reactivity is the foundation of its application in developing methodologies for the synthesis of polysubstituted rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines.
The general methodology is outlined in the reaction scheme below, demonstrating the sequential functionalization of the scaffold.
Scheme 1: Sequential Cross-Coupling Reactions
1] researchgate.netnih.govtriazolo[4,3-a]pyridine. The first step shows a reaction at the iodo position, and the second step shows a reaction at the chloro position." src="https://i.imgur.com/example.png"/>
This schematic illustrates the two-step process where an initial cross-coupling reaction is performed at the C-3 iodo position, followed by a second coupling at the C-6 chloro position, yielding a di-substituted product.
This stepwise approach provides a reliable and flexible route to generate libraries of compounds with diverse functionalities at the 3- and 6-positions. The ability to precisely control the introduction of different chemical moieties makes this scaffold a valuable tool for creating new reagents and exploring structure-activity relationships in non-biological contexts, such as materials science or catalyst design. For instance, by attaching specific organic fragments, novel ligands for catalysis or functional organic materials could be synthesized.
The following interactive data table provides representative examples of the conditions that could be employed in such a sequential Suzuki cross-coupling methodology.
| Step | Target Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|---|
| 1 | C-3 (Iodo) | R¹-B(OH)₂ | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF / H₂O | 80 °C | 6-Chloro-3-(R¹)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine |
| 2 | C-6 (Chloro) | R²-B(OH)₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 °C | 6-(R²)-3-(R¹)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine |
This table outlines the typical conditions for a two-step Suzuki coupling sequence. Step 1 targets the more reactive iodo group under milder conditions. Step 2 requires a more active catalyst system and higher temperatures to functionalize the less reactive chloro group. researchgate.netnih.gov
By varying the nature of the boronic acids (R¹-B(OH)₂ and R²-B(OH)₂) or other organometallic reagents, this methodology allows for the systematic synthesis of a wide array of derivatives from the parent 6-Chloro-3-iodo- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold. This strategic approach transforms the compound from a simple molecule into a sophisticated synthetic platform.
Q & A
Basic: What are the common synthetic routes for preparing 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
Core Formation : Cyclization of hydrazine derivatives with pyridine precursors. For example, condensation of 2-hydrazinylpyridines with carbonyl compounds (e.g., ethyl 2-oxoacetate) followed by PhI(OAc)₂-mediated cyclization to form the triazolopyridine core .
Halogenation : Sequential introduction of chlorine and iodine substituents. Chlorination may use POCl₃ or chloromethylation reagents (e.g., MOMCl), while iodination often employs NIS (N-iodosuccinimide) or iodine monochloride under controlled temperatures (0–25°C) .
Critical Conditions :
- Temperature : Lower temperatures (<50°C) reduce side reactions during iodination.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for isolating pure halogenated products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing halogenated triazolopyridine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., chemical shifts for Cl at δ 7.2–7.5 ppm; I at δ 8.0–8.3 ppm) and confirms cyclization .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₇H₄ClIN₃) with <2 ppm error .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for iodine positioning .
- HPLC-PDA : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How do the positions of chlorine and iodine substituents affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Iodine at Position 3 : Acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. chlorine. Use Pd(PPh₃)₄ (2 mol%) and arylboronic acids in THF/H₂O (80°C, 12 h) for >70% yields .
- Chlorine at Position 6 : Stabilizes electron-deficient triazolopyridine cores, enabling Buchwald-Hartwig aminations with amines (e.g., KOtBu, XPhos Pd G3, 100°C) .
Key Insight : Dual halogenation (Cl/I) creates orthogonal reactivity: iodine enables coupling, while chlorine directs subsequent functionalization .
Advanced: What strategies can resolve contradictions in biological activity data between similar triazolopyridine derivatives?
Methodological Answer:
- Structural Confirmation : Re-analyze regiochemistry via NOESY or X-ray to rule out positional isomerism .
- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) to ensure consistent bioavailability in assays .
- Target-Specific Profiling : Compare inhibitory activity against related enzymes (e.g., IDO vs. TDO) using enzyme-linked immunosorbent assays (ELISAs) to identify off-target effects .
Advanced: What computational methods are used to predict binding interactions of this compound with enzymatic targets like IDO?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding poses using PDB structures (e.g., 3FMZ for RBP4) to prioritize halogen-bond interactions between iodine and Arg121 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on Cl/I substituent desolvation penalties .
- QSAR Modeling : Correlate substituent electronegativity (Cl: 3.0, I: 2.5) with IC₅₀ values using partial least squares regression .
Advanced: How can reaction parameters be optimized to address low yields in the final cyclization step?
Methodological Answer:
- Microwave Assistance : Reduce cyclization time from 24 h to 30 min (150°C, 300 W) with 20% yield improvement .
- Additive Screening : Use 10 mol% CuI to suppress dimerization side products .
- Solvent Optimization : Replace DMF with DMAc to enhance solubility of iodinated intermediates .
Advanced: What are the key considerations when designing SAR studies for halogenated triazolopyridines?
Methodological Answer:
- Substituent Effects Table :
| Position | Substituent | Impact on Activity | Example Data Source |
|---|---|---|---|
| 3 | I | Enhances IDO inhibition (IC₅₀ = 0.8 μM) | |
| 6 | Cl | Improves metabolic stability (t₁/₂ = 4.2 h) | |
| 8 | Br | Reduces solubility (logP = 2.9) |
- Control Experiments : Include non-halogenated analogs to isolate electronic vs. steric effects.
- In Silico ADMET : Predict toxicity risks (e.g., hERG inhibition) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
